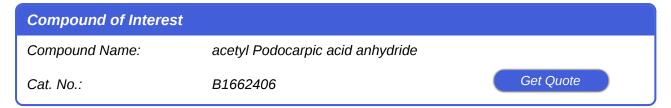


Acetyl Podocarpic Acid Anhydride: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of **Acetyl Podocarpic Acid Anhydride** (APD), a potent semi-synthetic agonist of the Liver X Receptor (LXR). The information herein is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound.

Chemical and Physical Properties

Acetyl podocarpic acid anhydride, also known as acetylpodocarpic dimer, is a derivative of podocarpic acid. Key chemical and physical properties are summarized in the table below.



Property	Value	
Chemical Name	6-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro- 1,4a-dimethyl-1-phenanthrenecarboxylic acid, anhydride	
Synonyms	Acetylpodocarpic dimer, APD	
CAS Number	344327-48-6	
Molecular Formula	С38Н46О7	
Molecular Weight	614.8 g/mol	
Appearance	Crystalline solid	
Purity	≥98%	
UV/Vis (λmax)	208, 268 nm	

Solubility Characteristics

The solubility of **Acetyl Podocarpic Acid Anhydride** has been determined in various common laboratory solvents. The quantitative data is presented in the following table. It is recommended to use an inert gas purge for the solvent of choice when preparing stock solutions.[1]

Solvent	Solubility	Notes
Dimethylformamide (DMF)	~1 mg/mL[1]	Ultrasonic and warming may be required for complete dissolution.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standardized shake-flask method is employed to determine the equilibrium solubility of **Acetyl Podocarpic Acid Anhydride**.

Preparation of Saturated Solution: An excess amount of solid Acetyl Podocarpic Acid
Anhydride is added to a known volume of the selected solvent in a sealed vial.

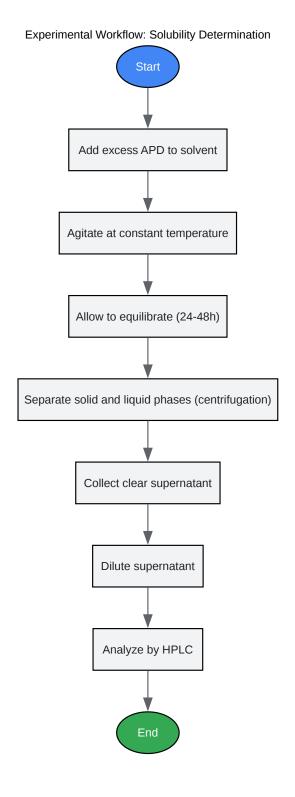




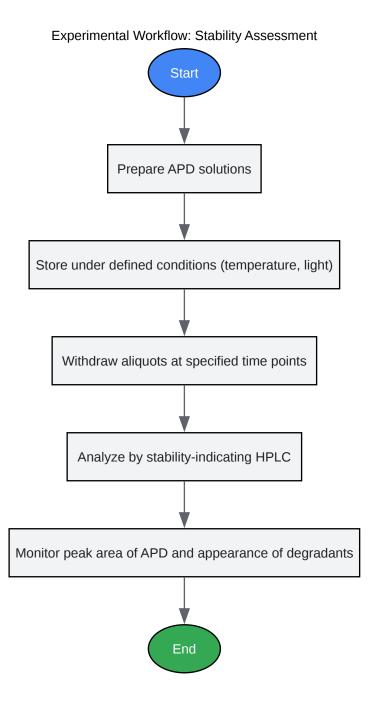


- Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.
- Quantification: An aliquot of the clear supernatant is carefully removed, diluted with an appropriate solvent, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.



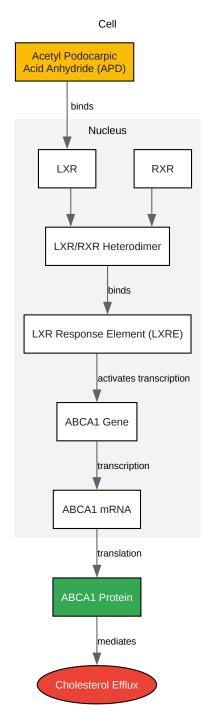








LXR Signaling Pathway Activated by APD



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References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
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